dimethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate
Overview
Description
Dimethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate is a useful research compound. Its molecular formula is C16H16N2O5S2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.05006396 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Xylan Derivatives and Their Applications
Research on xylan derivatives, which involve chemical modifications to create biopolymer ethers and esters, sheds light on the process and potential of modifying organic compounds for specific properties. Such derivatives have been utilized in drug delivery applications due to their ability to form nanoparticles and serve as antimicrobial agents, among other applications (Petzold-Welcke et al., 2014).
Environmental and Health Risks of Herbicides
The toxicity and environmental impact of herbicides, such as paraquat, highlight the importance of detecting and managing chemicals that pose risks to health and ecosystems. Research focuses on improving detection methods in food samples and understanding the ecological and health implications of widespread herbicide use (Laghrib et al., 2020).
Bioremediation of Contaminated Agricultural Soil
The application of microorganisms for the bioremediation of agricultural soil contaminated by pesticides, such as methyl parathion, underscores the potential of biological approaches to address chemical pollution. This method involves using soil bacteria capable of degrading harmful pesticides, thus mitigating their environmental impact (Bara et al., 2017).
Conversion of Plant Biomass to Furan Derivatives
The transformation of plant biomass into furan derivatives for the production of polymers, functional materials, and fuels represents a significant area of research. This involves utilizing platform chemicals like 5-hydroxymethylfurfural (HMF) derived from renewable resources to create sustainable materials and energy sources (Chernyshev et al., 2017).
Toxicology of Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) on the illicit drug market, including synthetic opioids, highlights the ongoing challenges in drug regulation and public health. Research into the pharmacokinetics, pharmacodynamics, and toxicology of these substances is critical for understanding their effects and managing the associated risks (Sharma et al., 2018).
Properties
IUPAC Name |
dimethyl 3-methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c1-9-12(15(20)22-2)14(25-13(9)16(21)23-3)18-10(19)8-24-11-6-4-5-7-17-11/h4-7H,8H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSQYFMDAMFWBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=CC=CC=N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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